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chlorophyll a apoprotein, photosystem II - 128635-08-5

chlorophyll a apoprotein, photosystem II

Catalog Number: EVT-1522096
CAS Number: 128635-08-5
Molecular Formula: C22H24S12
Molecular Weight: 0
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Product Introduction

Overview

Chlorophyll a apoprotein, specifically associated with photosystem II, plays a crucial role in the process of photosynthesis. Photosystem II is a multi-component pigment-protein complex found in the thylakoid membranes of oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria. It is responsible for catalyzing the light-driven oxidation of water, leading to the release of oxygen and the reduction of plastoquinone. The chlorophyll a apoproteins are integral to the light-harvesting and photochemical processes that occur within this complex.

Source

The primary source of chlorophyll a apoprotein is found in various organisms that perform photosynthesis, notably in species such as Synechococcus elongatus, Chlamydomonas reinhardtii, and higher plants. These proteins are encoded by specific genes, such as psbA and psbB, which are essential for the assembly and functionality of photosystem II.

Classification

Chlorophyll a apoproteins can be classified based on their roles within photosystem II:

  • Core Proteins: These include D1 and D2 proteins, which form the reaction center.
  • Antenna Proteins: Such as CP43 and CP47, which are involved in light absorption.
  • Extrinsic Proteins: These assist in stabilizing the complex and facilitating electron transport.
Synthesis Analysis

Methods

The synthesis of chlorophyll a apoprotein involves transcription and translation processes governed by the respective genes. The assembly of photosystem II also requires several auxiliary proteins that assist in the proper folding and integration of chlorophyll a apoproteins into the thylakoid membrane.

Technical Details

  • Gene Expression: The genes encoding chlorophyll a apoproteins are expressed in response to light conditions. For instance, psbA expression is upregulated during periods of high light intensity.
  • Post-translational Modifications: These proteins undergo modifications that are crucial for their stability and functionality within the photosystem II complex.
Molecular Structure Analysis

Structure

Chlorophyll a apoproteins are characterized by their ability to bind chlorophyll molecules. The structure consists of several transmembrane helices that facilitate their integration into the thylakoid membrane. The D1 and D2 proteins form a heterodimeric structure that serves as the core reaction center.

Data

Recent studies utilizing X-ray crystallography have revealed detailed structural insights into photosystem II, including the arrangement of chlorophyll a molecules and other cofactors necessary for its function. For example, each D1 protein binds several chlorophyll a molecules as well as pheophytins, which participate in electron transfer processes .

Chemical Reactions Analysis

Reactions

Photosystem II catalyzes several key reactions during photosynthesis:

  1. Water Splitting: The oxidation of water molecules generates oxygen gas and protons.
  2. Electron Transfer: Electrons released from water are transferred through various cofactors within photosystem II to plastoquinone.

Technical Details

2H2O+2plastoquinonehνO2+2plastoquinol+4H+2\text{H}_2\text{O}+2\text{plastoquinone}\xrightarrow{h\nu}\text{O}_2+2\text{plastoquinol}+4\text{H}^+

This reaction highlights the role of light energy (hνh\nu ) in driving these processes .

Mechanism of Action

Process

The mechanism by which chlorophyll a apoprotein functions involves several steps:

  1. Photon Absorption: Chlorophyll a molecules absorb photons, raising electrons to an excited state.
  2. Charge Separation: The excited electrons are transferred to primary electron acceptors within the reaction center.
  3. Water Oxidation: Electrons from water replace those lost by chlorophyll a, thereby completing the cycle.

Data

Studies indicate that this process is highly efficient, with quantum yields for charge separation reaching near unity under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Chlorophyll a appears green due to its absorption spectrum; it absorbs light primarily in the blue (around 430 nm) and red (around 675 nm) regions.
  • Solubility: Chlorophyll a is soluble in organic solvents like acetone but insoluble in water.

Chemical Properties

  • Stability: Chlorophyll a is relatively stable under physiological conditions but can degrade under excessive light or oxidative stress.
  • Reactivity: It participates readily in redox reactions due to its ability to donate electrons .
Applications

Scientific Uses

Chlorophyll a apoprotein is pivotal not only in fundamental research on photosynthesis but also has applications in:

  • Biofuel Production: Understanding its mechanisms can enhance biofuel generation from biomass.
  • Bioremediation: Species containing this protein can be utilized for environmental cleanup due to their ability to harness solar energy efficiently.
  • Nutraceuticals: Extracts from plants rich in chlorophyll are used for health supplements owing to their antioxidant properties .
Structural Characterization of Chlorophyll a Apoproteins in Photosystem II

Molecular Architecture of Photosystem II Core Complexes

Heterodimeric D1/D2 Reaction Center Proteins

The photochemical core of Photosystem II (PSII) centers on the heterodimeric complex formed by the D1 (PsbA) and D2 (PsbD) apoproteins. These homologous subunits create a symmetrical scaffold that binds all essential redox cofactors involved in light-driven charge separation and electron transfer. The D1 protein harbors the catalytic Mn4CaO5 cluster on its luminal side and provides ligands for the reaction center chlorophyll pair (P680), pheophytin, and the plastoquinone QB binding site. Conversely, D2 binds the accessory chlorophyll, pheophytin, and the tightly bound plastoquinone QA [1] [7]. Genetic mapping reveals that psbA (D1) and psbD (D2) genes reside in the large single-copy region of the chloroplast genome, with psbA positioned near the cytochrome b6 gene and approximately 70 kbp from the psbD locus in spinach [3] [7]. This spatial separation necessitates sophisticated regulatory coordination during complex assembly.

Table 1: Key Genes Encoding PSII Core Apoproteins

GeneEncoded ProteinMolecular Weight (kD)Genomic LocationPrimary Function
psbAD132-34Chloroplast LSCBinds P680, QB, Mn4CaO5 cluster ligands
psbDD234Chloroplast LSCBinds QA, accessory chlorophyll
psbBCP4747-56Chloroplast LSCInner antenna, energy transfer to RC
psbCCP4343-50Chloroplast LSCInner antenna, Mn4CaO5 cluster ligand

Antenna Proteins: CP43 and CP47 Topology

Surrounding the D1/D2 reaction center, the chlorophyll a-binding antenna proteins CP43 (PsbC) and CP47 (PsbB) form integral energy-harvesting modules. Both proteins traverse the thylakoid membrane six times via α-helical domains, creating large lumenal loops that contribute to oxygen-evolving complex (OEC) stability. CP47 associates with low-molecular-weight subunits PsbH, PsbL, PsbM, PsbT, PsbX, and PsbY, while CP43 binds PsbJ, PsbK, PsbZ, and Psb30 (Ycf12) [4] [5]. Genetic localization places the psbC gene (CP43) midway between psbA and psbD, adjacent to the photosystem I P700 chlorophyll a apoprotein gene (psaA/B) [3]. This topological arrangement positions CP43 proximal to the Mn4CaO5 cluster, where it provides a critical ligand (E354) to the metal center—a feature absent in isolated D1/D2 complexes [1].

Cofactor Organization: Chlorophyll a, Pheophytin, and Plastoquinone Binding Sites

The PSII cofactor network exhibits precise spatial organization within its apoprotein scaffold. The D1/D2 heterodimer coordinates 6 chlorophyll a molecules, 2 pheophytins, and 2 plastoquinones (QA and QB). The reaction center chlorophylls (PD1/PD2) form the P680 special pair, flanked by accessory chlorophylls (ChlD1/ChlD2) and pheophytins (PheoD1/PheoD2). Light excitation induces charge separation, ejecting an electron from P680 to PheoD1, then sequentially to QA and QB [1] [4]. CP43 and CP47 collectively bind approximately 25 chlorophyll a molecules, funneling excitation energy toward the reaction center. Cryo-EM analyses reveal that chlorophyll-binding sites exhibit protein-specific coordination: Histidine residues dominate in CP43 and CP47, whereas D1/D2 employs a mix of His, water molecules, and backbone carbonyl groups [1] [6]. Crucially, the QB binding pocket in D1 undergoes conformational changes during assembly, where bicarbonate displacement by glutamate (mediated by Psb28) protects the site until photoactivation completion [1] [6].

Table 2: Key Chlorophyll a Binding Sites in PSII Core Complexes

Site LocationChlorophyll LigandsApoprotein EnvironmentFunctional Role
PD1/PD2Paired Chl a moleculesD1 His198, D2 His197Primary electron donor (P680)
ChlD1Accessory Chl aD1 His118, D1 Glu130Electron transfer to PheoD1
CP47 Cluster16 Chl a moleculesTransmembrane helicesEnergy transfer to RC
CP43 Cluster~13 Chl a moleculesTransmembrane helicesEnergy transfer, Mn4CaO5 stability

Cryo-EM and X-ray Crystallography Insights into Apoprotein Conformation

High-Resolution Structural Models of Mn4CaO5 Cluster Integration

Recent cryo-EM structures of PSII assembly intermediates have revolutionized our understanding of Mn4CaO5 cluster integration. In the RC47 complex (containing D1, D2, and CP47 but lacking CP43), assembly factor Psb28 induces conformational changes that distort the QB pocket and replace the bicarbonate ligand of the non-haem iron with a glutamate residue—a protective mechanism analogous to non-oxygenic bacterial reaction centers [1]. This structural modification prevents premature electron transfer during cluster assembly. The subsequent attachment of the CP43 module (with bound Psb27) positions its luminal loop to provide a carboxylate ligand (E354) to the Mn4CaO5 cluster [1] [4]. High-resolution (2.94 Å) cryo-EM structures of Thermosynechococcus elongatus intermediates confirm that the metal cluster is absent until CP43 binding and Psb28 release, underscoring CP43’s essential role in creating a functional OEC binding pocket [1].

Transmembrane Helix Arrangement in Chlorophyll-Binding Subunits

Transmembrane helix topology governs chlorophyll orientation, energy transfer efficiency, and apoprotein stability. D1 and D2 each possess five transmembrane helices (TMHs) forming a quasi-symmetric heterodimer. Their TMHs create binding pockets for cofactors with precise distances and angles optimized for electron transfer [1] [7]. CP43 and CP47 exhibit six TMHs each, with large lumenal loops connecting helices V and VI. These loops fold into intricate structures stabilizing the OEC: CP47’s loop contains a calcium-binding motif, while CP43’s loop provides direct Mn ligation [4] [5]. Cryo-EM analyses reveal that chlorophylls in antenna proteins are primarily coordinated by His residues within helices, with porphyrin rings positioned perpendicular to the membrane plane for optimal exciton coupling. During assembly, chaperones like Ycf39 and HliD facilitate transmembrane helix folding and chlorophyll insertion, preventing misfolding and photodamage [4].

Assembly Dynamics of Chlorophyll a Apoprotein Complexes

Stepwise Biogenesis of Functional PSII Complexes

PSII biogenesis follows a conserved, stepwise pathway mediated by auxiliary proteins:

  • Pre-complex Formation: pD1 (precursor D1) associates with PsbI co-translationally, assisted by PratA for membrane insertion and initial Mn2+ coordination. Simultaneously, D2 complexes with cytochrome b559 (PsbE/PsbF) [4] [5].
  • Reaction Center Assembly: The D1 pre-complex and D2 complex merge to form the RC complex, facilitated by Ycf48 and RubA. Chlorophyll insertion occurs co-translationally via Ycf39-Hli complexes [4] [5].
  • RC47 Formation: Psb28 mediates CP47 binding to the RC, forming the RC47 intermediate. This stage involves proteolytic maturation of pD1 to D1 by CtpA [1] [4].
  • CP43 Module Attachment: The CP43 module (pre-assembled with Psb27, PsbK, PsbZ) binds RC47, displacing Psb28. This creates the Psb27-PSII monomer, enabling Mn4CaO5 photoactivation [1] [5].
  • OEC Assembly and Maturation: Light-driven Mn oxidation builds the cluster, followed by Psb27 release and binding of extrinsic proteins (PsbO/U/V) to form active PSII monomers, which dimerize and attach light-harvesting complexes [1] [4] [5].

Table 3: Key Assembly Factors for Chlorophyll a Apoprotein Complexes

Assembly FactorMolecular FunctionAssembly StageStructural Impact
Psb28Binds cytosolic side of CP47RC47 formationDistorts QB pocket; replaces bicarbonate with Glu at non-haem iron
Psb27Lipoprotein binding CP43 lumenCP43 attachmentStabilizes CP43 lumenal domain; facilitates OEC assembly
Ycf39-HliC/DChlorophyll chaperoneRC formationCo-translational chlorophyll insertion into D1/D2
PratAMn2+ deliveryPre-complexCoordinates initial Mn2+ to pD1; facilitates CtpA processing

Conformational Transitions During Cofactor Integration

Apoprotein conformational plasticity enables controlled cofactor integration:

  • Chlorophyll Binding: Transmembrane helix rearrangements in D1 occur during Ycf39-Hli-mediated chlorophyll insertion, optimizing pigment geometry for energy transfer [4].
  • Quinone Site Protection: In the RC47 intermediate, Psb28 binding induces a kink in the D1 DE-loop, displacing bicarbonate and blocking QB pocket formation. This prevents premature electron transfer during Mn cluster assembly [1] [6].
  • Mn4CaO5 Photoactivation: After CP43 attachment, the D1 Ala344–Val345 cleavage by CtpA creates the mature C-terminus, enabling Ca2+ binding and Mn oxidation. Conformational changes in CP43’s luminal loop position Glu354 as a cluster ligand [1] [4].

Table of Compounds Mentioned: D1 Protein (PsbA), D2 Protein (PsbD), CP43 (PsbC), CP47 (PsbB), Cytochrome b559 (PsbE/PsbF), Chlorophyll a, Pheophytin, Plastoquinone, Mn4CaO5 Cluster, Psb27, Psb28, Ycf39, HliC/D, PratA, PsbO, PsbU, PsbV, PsbI, PsbH, PsbL, PsbM, PsbT, PsbX, PsbY, PsbJ, PsbK, PsbZ, Psb30 (Ycf12)

Properties

CAS Number

128635-08-5

Product Name

chlorophyll a apoprotein, photosystem II

Molecular Formula

C22H24S12

Synonyms

chlorophyll a apoprotein, photosystem II

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